molecular formula C16H29Cl2N5O B2863671 N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride CAS No. 2460756-81-2

N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride

Cat. No.: B2863671
CAS No.: 2460756-81-2
M. Wt: 378.34
InChI Key: ZGHKBUAUMZYLCR-UHFFFAOYSA-N
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Description

The compound “N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride” is a chemical compound with a molecular weight of 391.38 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H30N4O.2ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;;/h10,13,15H,1-9,11-12,14,19H2,(H,20,23);2*1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Novel Synthesis Methods

Research has led to innovative synthesis methods for derivatives similar to the specified compound. For example, novel synthesis and biological activity were observed in derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Badne et al., 2011). Similarly, new synthesis routes have been explored for N-(ferrocenylmethyl)benzene-carboxamide derivatives, showing cytotoxic effects on breast cancer cell lines, highlighting the potential of these compounds in cancer research (Kelly et al., 2007).

Antimicrobial and Antitumor Activities

Compounds with structural similarities have been synthesized and shown antimicrobial and antitumor activities. For instance, synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been reported, underscoring the potential use of these compounds in developing new antimicrobial agents (Abunada et al., 2008).

Bioactive Compound Development

Efforts in bioactive compound development have utilized derivatives of the mentioned compound, exploring their use in various biological applications. The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, for example, highlight the compound's potential in developing new treatments for conditions requiring diuresis (Yar & Ansari, 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources . The mechanism of action would depend on the intended use of the compound, which is not specified.

Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources .

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

The future directions for this compound would depend on its intended use, which is not specified in the available resources. It could potentially be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and efficacy .

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O.2ClH/c1-21-14-12(7-6-8-13(14)19-20-21)15(22)18-11-16(17)9-4-2-3-5-10-16;;/h12H,2-11,17H2,1H3,(H,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHKBUAUMZYLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2C(=O)NCC3(CCCCCC3)N)N=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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